The compound 2-[(2S)-pyrrolidin-2-yl]-5-[2-[4-[5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl]phenyl]-1-benzofuran-5-yl]-1H-imidazole is a complex organic molecule notable for its potential applications in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 623.745 g/mol. This compound is categorized primarily as a pharmaceutical agent due to its structural features which may interact with biological targets.
The synthesis of this compound typically involves multi-step organic reactions, including:
The molecular structure can be represented using various chemical notation systems:
COC(=O)N[C@H](C(C)C)C(=O)N1CCC[C@H]1c2ncc([nH]2)c3ccc(cc3)c4ccc(cc4)c5cnc([nH]5)[C@@H]6CCCN6C(=O)C
InChI=1S/C35H41N7O4/c1-21(2)31(40-35(45)46-4)34(44)42-18-6-8-30(42)33-37-20-28(39-33)26-15-11-24(12-16-26)23-9-13-25(14-10-23)27-19-36-32(38-27)29-7-5-17-41(29)22(3)43/h9-16,19-21,29-31H,5-8,17-18H2,1-4H3,(H,36,38)(H,37,39)(H,40,45)/t29-,30-,31+/m0/s1
This structure reveals multiple functional groups including amines and heterocycles which are essential for biological activity.
The chemical reactivity of this compound can be analyzed through several key reactions:
These reactions are critical for modifying the compound for enhanced biological activity or solubility.
The mechanism of action for this compound likely involves interaction with specific biological targets such as receptors or enzymes. Given its structural complexity:
Research into its pharmacodynamics would provide deeper insights into how it affects biological systems at the molecular level.
The physical properties include:
Chemical properties include reactivity towards acids and bases, stability under various conditions (light, heat), and potential degradation pathways.
This compound holds promise in various scientific fields:
CAS No.: 10048-32-5
CAS No.: 53819-79-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: 951163-61-4